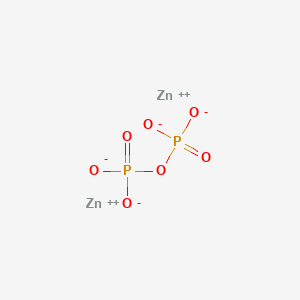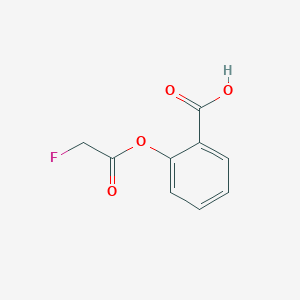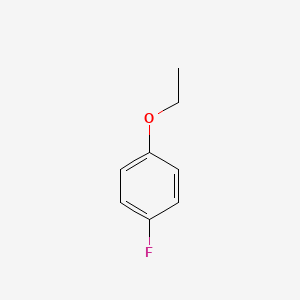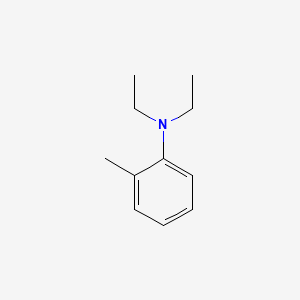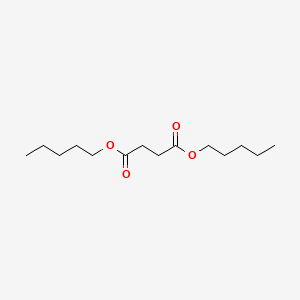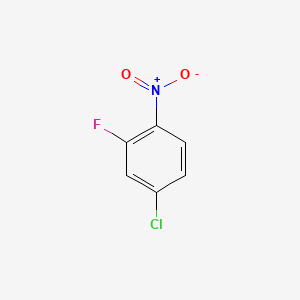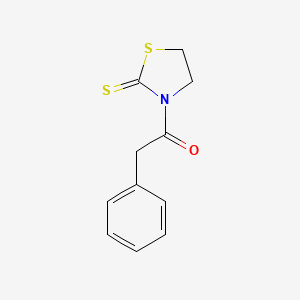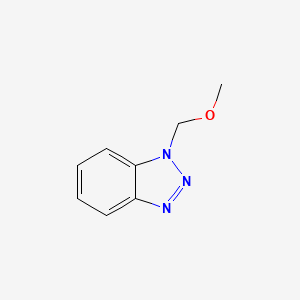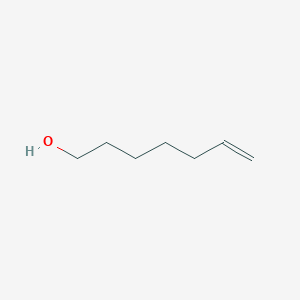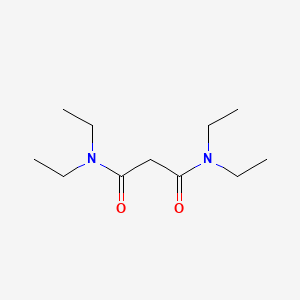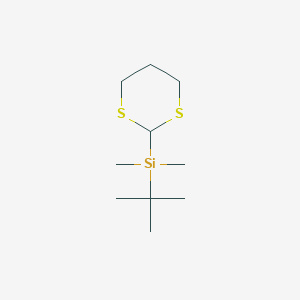
Triethylstibine
Overview
Description
Triethylstibine, also known as triethylantimony, is an organoantimony compound with the chemical formula C6H15Sb. It is a colorless liquid that is miscible with ethanol and ether but insoluble in water. This compound is primarily used in organic synthesis and as a source of antimony in the production of semiconductor materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylstibine can be synthesized through the reaction of antimony trichloride with ethyl Grignard reagent. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The process involves the following steps:
- Dissolve antimony trichloride in diethyl ether.
- Add the ethyl Grignard reagent dropwise to the solution while maintaining the temperature at -25°C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
- Distill the product under reduced pressure to obtain pure this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified through vacuum distillation to achieve a purity of 99.9995% .
Chemical Reactions Analysis
Types of Reactions
Triethylstibine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form antimony oxides.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Complex Formation: This compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as halogens and acids can be used to facilitate substitution reactions.
Complex Formation: Transition metal salts are typically used to form complexes with this compound.
Major Products Formed
Oxidation: Antimony trioxide (Sb2O3) and other antimony oxides.
Substitution: Various substituted antimony compounds depending on the reagents used.
Complex Formation: Metal-antimony complexes that are useful in catalysis and material science.
Scientific Research Applications
Triethylstibine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: Used in the production of semiconductor materials such as aluminum antimonide, gallium antimonide, and indium antimonide.
Mechanism of Action
The mechanism of action of triethylstibine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but it is believed that this compound can disrupt cellular processes by binding to thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
Trimethylstibine: Another organoantimony compound with similar properties but different alkyl groups.
Triphenylstibine: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
Stibine (antimony trihydride): A simpler antimony compound with different chemical properties and uses.
Uniqueness
Triethylstibine is unique due to its specific alkyl groups, which confer distinct reactivity and applications compared to other organoantimony compounds. Its use in semiconductor production and organic synthesis highlights its versatility and importance in various fields .
Properties
IUPAC Name |
triethylstibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Sb/c3*1-2;/h3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFCVMVBJXDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sb](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210706 | |
| Record name | Triethylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-85-6 | |
| Record name | Triethylstibine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylstibine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylstibine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLSTIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GN55G8B2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triethylantimony interact with Gallium Arsenide (GaAs) surfaces?
A1: Triethylantimony adsorbs onto GaAs(100) surfaces, with a saturation coverage of approximately 0.3 monolayers at 160 K. [, ] This adsorption is reversible at low temperatures but becomes largely irreversible at 330 K. [] At higher temperatures (675 K), triethylantimony decomposes on the surface, leading to adsorbed antimony atoms and the formation of Gallium Antimonide (GaSb). []
Q2: What is the primary decomposition pathway of triethylantimony on GaAs(100)?
A2: The primary decomposition pathway is β-hydride elimination, evidenced by the desorption of ethylene as the major hydrocarbon product during thermal desorption spectroscopy. [, ] This reaction suggests that ethyl groups from triethylantimony migrate to Gallium sites on the GaAs surface, where they undergo β-hydride elimination. []
Q3: What is the molecular formula and weight of Triethylantimony?
A3: The molecular formula of Triethylantimony is (C2H5)3Sb. Its molecular weight is 208.99 g/mol.
Q4: Are there spectroscopic techniques used to characterize Triethylantimony?
A4: Yes, several spectroscopic techniques are employed to characterize Triethylantimony and its interactions with surfaces. These include:
- Thermal Desorption Spectroscopy (TDS): Used to study the adsorption/desorption behavior of Triethylantimony on surfaces and identify decomposition products. [, , ]
- Static Secondary Ion Mass Spectroscopy (SSIMS): Provides information about the chemical composition of the surface and the presence of adsorbed species. []
- X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of elements on the surface, offering insights into the bonding of Triethylantimony. [, , ]
- Proton Magnetic Resonance (1H NMR): Provides information about the structure and bonding of Triethylantimony and its complexes with electron donors. []
Q5: What role does Triethylantimony play in the growth of AlAsSb alloys?
A5: Triethylantimony serves as the antimony source in the Metal-Organic Chemical Vapor Deposition (MOCVD) of AlAsSb. [, , , ] It is used in conjunction with precursors like trimethylamine alane and arsine to deposit epitaxial layers of AlAsSb for applications in mid-infrared lasers and LEDs. [, , , ]
Q6: How does the choice of antimony precursor affect AlSb growth by MOCVD?
A6: Using triethylantimony (TESb) as the antimony precursor, compared to trimethylantimony (TMSb), results in AlSb layers with significantly lower carbon and oxygen impurity levels. [] This highlights the impact of precursor choice on the purity and potentially the electrical properties of the resulting materials.
Q7: Can Triethylantimony be used in the growth of other semiconductor materials?
A7: Yes, research demonstrates the use of Triethylantimony in the growth of various semiconductor materials:
- Ga(NAsSb) for solar cells: Triethylantimony allows for the incorporation of antimony into Ga(NAsSb) alloys, enabling the tuning of the band gap for enhanced solar cell performance. []
- Bi2Te3 and Sb2Te3 for thermoelectric applications: Triethylantimony acts as the antimony source for the growth of Bi2Te3 and Sb2Te3 thin films by MOCVD, materials with potential in thermoelectric devices. [, , ]
- InAsSb for mid-infrared emitters: Triethylantimony is crucial for the growth of InAsSb/InAsP strained-layer superlattices, serving as the active region in mid-infrared lasers and LEDs. [, ]
Q8: How does Triethylantimony influence the morphology of silicon nanowires during plasma-assisted chemical vapor deposition?
A8: The presence of Triethylantimony during the growth of silicon nanowires retards their axial growth rate. [] This effect on morphology is attributed to the interaction of antimony with the silicon surface during the deposition process.
Q9: Does Triethylantimony exhibit any catalytic activity?
A9: While not extensively studied for its catalytic properties, certain iron(II) clathrochelate complexes containing Triethylantimony as a labile capping group have shown electrocatalytic activity in the hydrogen evolution reaction (2H+ + 2e- → H2). [] This suggests that the presence of Triethylantimony might influence the electronic properties of the complex and promote catalytic activity.
Q10: How does the presence of Triethylantimony affect the doping of GaAs?
A10: The addition of Triethylantimony during the OMVPE of GaAs has been shown to increase the incorporation of zinc, a p-type dopant. [] This suggests that Triethylantimony may act as a surfactant, altering the surface properties of GaAs during growth and influencing the incorporation of dopants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


